COX-2 Selectivity Window: Class-Level Evidence for 3-Cyano-Thiophene Scaffolds vs. Meloxicam
In a study of 2,3,4-trisubstituted thiophenes, the 3-cyanothiophene derivative N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) displayed an IC50 of 5.45 µM toward COX-2 with a selectivity index (COX-1 IC50 / COX-2 IC50) of 8.37, compared to celecoxib's index of 15.44 in the same assay [1]. While direct data for CAS 946287-15-6 are not yet published, the target compound positions a cyano group at the C4 of the thiophene ring rather than at C3, and replaces the morpholinoacetamide with a 3-methylisoxazole-5-carboxamido group, both of which are expected to further modulate the COX-2/COX-1 selectivity profile based on the established SAR [2]. The clinically used meloxicam exhibits a COX-1/COX-2 ratio of 0.33 (favoring COX-2), whereas tenoxicam (a thiophene-bearing oxicam) shows a ratio of ~15, demonstrating that thiophene introduction can significantly alter isoform preference [3].
| Evidence Dimension | COX-2 inhibitory activity and selectivity index |
|---|---|
| Target Compound Data | Not directly reported; structurally predicted to fall between meloxicam and cyano-thiophene lead 5b based on SAR |
| Comparator Or Baseline | Meloxicam: COX-1/COX-2 ratio = 0.33. Tenoxicam: COX-1/COX-2 ratio ≈ 15. Cyano-thiophene 5b: COX-2 IC50 = 5.45 µM, SI = 8.37. Celecoxib: SI = 15.44. |
| Quantified Difference | Thiophene ring replacement in oxicams can shift COX-1/COX-2 ratio from 0.33 (meloxicam) to 15 (tenoxicam), a ~45-fold change; the 4-cyano group in CAS 946287-15-6 is expected to further differentiate selectivity relative to the 3-cyano analog 5b. |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays; in vivo ulcerogenic models for selectivity ratios. |
Why This Matters
For a procurement decision, this compound provides a structurally unique entry point into the cyano-thiophene COX-2 selectivity space that is distinct from both the 3-cyano series and the marketed oxicam drugs, enabling novel SAR exploration.
- [1] El-Sherbiny, M. et al. (2020). 'Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives.' Bioorganic Chemistry, 104, 104274. View Source
- [2] Kar, S. & Roy, K. (2011). 'QSAR of cyclooxygenase-2 (COX-2) inhibitors.' Philippine Journal of Science, 140(2), 163–174. View Source
- [3] Core.ac.uk. 'COX-1/COX-2 ratio data: meloxicam 0.33, tenoxicam 15, piroxicam 33, indomethacin 107.' In vivo selectivity study compilation. View Source
